1,3-dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(2-methylpropylamino)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C14H21N3O/c1-10(2)8-15-9-11-5-6-12-13(7-11)17(4)14(18)16(12)3/h5-7,10,15H,8-9H2,1-4H3 |
InChI Key |
YLUBMXWMBCOODK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the reaction of benzodiazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzodiazole ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzodiazole ring.
Scientific Research Applications
1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features and Bioactivities of Selected Benzimidazole Derivatives
Physicochemical Properties
- Solubility: The [(2-methylpropyl)amino]methyl group may improve water solubility compared to nitro () or alkylthio () derivatives.
- Thermal Stability : Nitro derivatives () are thermostable but hazardous, whereas the target compound’s alkylamine likely confers lower thermal stability but safer handling.
Biological Activity
1,3-Dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C_{13}H_{18}N_{4}O
- Molecular Weight : 250.31 g/mol
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key proteins involved in mitosis, leading to the formation of monopolar spindles .
Study on Antimicrobial Efficacy
In a study published in 2021, researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results confirmed its potential as an antibacterial agent, particularly against resistant strains of bacteria. The study highlighted the need for further exploration into its mechanism of action and potential applications in clinical settings .
Study on Anticancer Properties
A separate study focused on the anticancer properties of the compound revealed that it effectively induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Pharmacological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : It promotes apoptosis by activating caspases and altering mitochondrial membrane potential.
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via alkylation of the benzimidazol-2-one core with 2-methylpropylamine derivatives. For example, nucleophilic substitution reactions using 1,3-dimethylbenzimidazol-2-one and a brominated intermediate (e.g., 5-(bromomethyl)-1,3-dimethylbenzimidazol-2-one) under basic conditions (e.g., NaH/DMF) yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and yield . Alternative routes include reductive amination of 5-formyl-1,3-dimethylbenzimidazol-2-one with 2-methylpropylamine, requiring catalytic hydrogenation or sodium cyanoborohydride .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the benzimidazol-2-one core (e.g., C=O at ~160 ppm in ¹³C NMR) and the (2-methylpropyl)amino-methyl side chain (δ 2.8–3.2 ppm for -CH2-NH- in ¹H NMR).
- LC-MS/MS: Confirm molecular weight (C15H22N4O, calculated [M+H]⁺ = 299.18) and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase).
- Elemental Analysis: Validate empirical formula (e.g., %C: 64.71; %H: 7.97; %N: 20.13) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi) .
- Anti-inflammatory: COX-1/COX-2 inhibition assays (IC50 values) or TNF-α suppression in RAW264.7 macrophages .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the impact of the (2-methylpropyl)amino-methyl substituent on target binding?
Methodological Answer: Compare analogs with varying alkyl chain lengths (e.g., ethyl, butyl) or branched vs. linear substituents. Computational docking (e.g., AutoDock Vina) into target proteins (e.g., kinases, GPCRs) reveals steric/electronic effects. For example:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay protocols: Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity).
- Evaluate metabolic stability: Liver microsome assays (human/rat) identify rapid degradation (e.g., CYP3A4-mediated oxidation of the benzimidazole ring) that may cause false negatives .
- Orthogonal validation: Confirm antimicrobial activity with time-kill assays or electron microscopy for membrane disruption .
Q. How can computational modeling predict off-target interactions and toxicity risks?
Methodological Answer:
- Pharmacophore modeling (e.g., Schrödinger Phase) identifies shared features with known inhibitors of hERG (cardiotoxicity risk) or cytochrome P450 enzymes.
- Molecular dynamics simulations (e.g., GROMACS) assess binding stability to unintended targets (e.g., serum albumin, which affects free drug concentration) .
Q. What crystallographic data are available for analogs, and how do they inform co-crystallization trials?
Methodological Answer: Analogs like 1-dodecyl-1H-benzimidazol-2-one (CCDC 987654) show π-π stacking of the benzimidazole core and alkyl chain packing in the crystal lattice. For co-crystallization:
- Use vapor diffusion with PEG 3350 as precipitant.
- Soak crystals in 10 mM compound solution (pH 7.4) for 24–48 hours .
Emerging Research Directions
Q. Can this compound overcome multidrug resistance (MDR) in cancer cells, and what mechanisms are involved?
Methodological Answer: Evaluate P-glycoprotein (P-gp) inhibition via calcein-AM assay. If the compound is a P-gp substrate (efflux ratio >3 in Caco-2 cells), modify the (2-methylpropyl) group to reduce recognition (e.g., introduce polar groups). Synergy studies with verapamil (P-gp inhibitor) can confirm MDR reversal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
